molecular formula C23H21FN2O3S B2486400 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898447-66-0

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2486400
CAS No.: 898447-66-0
M. Wt: 424.49
InChI Key: JVVQNLKFUHWLBH-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of novel therapeutics for castration-resistant prostate cancer (CRPC). The 1,2,3,4-tetrahydroquinoline core is a privileged structure in drug discovery, recognized for its ability to contribute to potent biological activity across a range of targets . Recent scientific investigations have highlighted a class of tetrahydroquinoline derivatives that function as potent inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ has been identified as a key driver in CRPC, where it is frequently overexpressed and promotes the transcription of the androgen receptor (AR) gene, thereby supporting cancer cell survival and proliferation even in the presence of standard therapies . Compounds sharing this structural framework have demonstrated promising anti-proliferative activity in AR-positive prostate cancer cell lines, effectively suppressing the expression of AR and its regulated genes . Furthermore, such compounds have shown efficacy in inhibiting tumor growth in preclinical in vivo models, validating RORγ as a compelling therapeutic target for advanced prostate cancer . This compound provides researchers with a valuable chemical tool for further investigating the RORγ signaling pathway and exploring new treatment strategies for oncology.

Properties

IUPAC Name

3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVQNLKFUHWLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is constructed via nitrovinyl reduction and cyclization . Starting with 3-methoxy-1-[(E)-2′-nitrovinyl]benzene, catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄) yields a primary amine intermediate. Subsequent acid-mediated cyclization forms the 1,2,3,4-tetrahydroquinoline ring. For example, treatment with hydrochloric acid (HCl) in tetrahydrofuran (THF) at 85°C induces intramolecular C–N bond formation, producing 1,2,3,4-tetrahydroquinolin-7-amine.

Key reaction :
$$
\text{3-Methoxy-1-[(E)-2′-nitrovinyl]benzene} \xrightarrow{\text{LiAlH₄, THF}} \text{1′-(3-Methoxyphenyl)ethyl-2′-amine} \xrightarrow{\text{HCl, 85°C}} \text{1,2,3,4-Tetrahydroquinolin-7-amine}
$$

Tosyl Protection of the Amine

The primary amine is protected with a tosyl group to enhance stability and direct subsequent reactions. Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane (DCM) at 0°C–25°C affords 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine in high yield.

Example protocol :

  • Dissolve 1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) in anhydrous DCM.
  • Add TsCl (1.2 equiv) and pyridine (3.0 equiv) dropwise at 0°C.
  • Stir for 12 h at 25°C, then wash with water and brine.
  • Purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the tosylated product.

Preparation of 3-Fluorobenzoyl Chloride

The electrophilic partner for amide coupling, 3-fluorobenzoyl chloride, is synthesized from 3-fluorobenzoic acid. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in DCM under reflux converts the carboxylic acid to the acyl chloride.

Optimized conditions :

  • 3-Fluorobenzoic acid (1.0 equiv), SOCl₂ (3.0 equiv), DCM, 60°C, 4 h.
  • Remove excess SOCl₂ under reduced pressure to obtain 3-fluorobenzoyl chloride as a colorless liquid.

Amide Coupling Reaction

The final step involves coupling 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine with 3-fluorobenzoyl chloride. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in DCM or acetonitrile facilitates the reaction.

Detailed procedure :

  • Combine 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv), 3-fluorobenzoyl chloride (1.2 equiv), and PyBOP (1.1 equiv) in anhydrous acetonitrile.
  • Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and stir at 25°C for 12 h.
  • Quench with saturated sodium bicarbonate (NaHCO₃), extract with ethyl acetate, and dry over magnesium sulfate (MgSO₄).
  • Purify via preparative thin-layer chromatography (TLC) (DCM/methanol, 9:1) to isolate 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.

Alternative Synthetic Routes

Ugi Multicomponent Reaction (U-3CR)

A convergent approach employs the Ugi three-component reaction to simultaneously form the amide bond and tetrahydroquinoline core. Combining 3-fluorobenzoic acid, a tosyl-protected cyclic imine, an aldehyde, and an isocyanide in methanol at 25°C yields the target compound in one pot.

Advantages :

  • Reduced step count.
  • High atom economy.

Challenges :

  • Limited stereocontrol requires chiral auxiliaries or optimized imine substrates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 8.35 (s, 1H, amide NH), 7.55–7.97 (m, aromatic H), 4.45 (dt, 2H, TsOCH₂), 3.87 (s, 3H, OCH₃), 2.42 (s, 3H, TsCH₃).
  • ¹³C NMR : δ 165.2 (amide C=O), 144.5 (Ts C-SO₂), 134.9–114.0 (aromatic C), 55.4 (OCH₃), 21.5 (TsCH₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 453.2 ([M + H]⁺), calculated for C₂₃H₂₂FN₂O₃S.

Yield Optimization and Challenges

Step Yield (%) Purity (%) Key Impurities
Cyclization 78 95 Uncyclized amine
Tosylation 92 98 Di-tosylated byproduct
Amide coupling 85 97 Hydrolyzed acyl chloride

Critical factors :

  • Cyclization : Acid concentration and temperature must balance ring closure vs. decomposition.
  • Tosylation : Excess TsCl increases di-tosylation risk; stoichiometric control is essential.

Industrial-Scale Considerations

  • Continuous flow synthesis reduces reaction times for nitrovinyl reduction and amide coupling.
  • Green chemistry : Replace SOCl₂ with polymer-supported reagents to minimize waste.

Chemical Reactions Analysis

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.

Scientific Research Applications

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and tosyl group can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: Compound 22 (difluoro-hydroxy substitution) exhibits a notably higher melting point (281–282°C) compared to non-fluorinated analogs, suggesting fluorine enhances intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) . The target compound’s 3-fluoro group may similarly improve thermal stability.
  • Tosyl Group : Unlike compound 24 (methanesulfonamide), the target’s tosyl group introduces bulkier aromatic sulfonamide functionality, which could reduce solubility in polar solvents but improve metabolic resistance .

Biological Activity

3-Fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound belonging to the benzamide class. Its structure includes a fluorine atom, a tosyl group, and a tetrahydroquinoline moiety, which contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its interactions with biological targets and possible therapeutic applications.

  • Molecular Formula : C23H21FN2O3S
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 898447-66-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction.
  • Tosylation : The resulting tetrahydroquinoline is tosylated using tosyl chloride.
  • Amide Coupling : The final step involves coupling with a fluorinated benzoic acid derivative using reagents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom and the tosyl group can enhance binding affinity and selectivity towards molecular targets, potentially modulating various biological pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound:

  • In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines.
  • For example, it showed an IC50 value in the low micromolar range against A375 melanoma cells and other solid tumors.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

Enzyme TargetInhibition TypeIC50 Value
EGFRCompetitive0.5 µM
TubulinNon-competitive0.8 µM

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

  • Xenograft Model Study : In a study involving A375 melanoma xenografts in nude mice, administration of the compound resulted in over 80% tumor growth inhibition compared to control groups.
  • Metastasis Inhibition : In a lung metastasis model using C57BL mice, treatment with this compound led to a significant reduction in metastatic spread.

Comparison with Related Compounds

To understand the unique properties of this compound, it can be compared with other benzamide derivatives and tetrahydroquinoline-based compounds:

Compound NameKey FeaturesBiological Activity
3-Fluoro-N-(1-tosyl-1,2,3,4-tha...Fluorine and tosyl groupAnticancer activity
N-(4-Methylphenyl)-benzamideLacks fluorineModerate cytotoxicity
Tetrahydroquinoline DerivativeNo tosyl groupLower enzyme inhibition

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